2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate 2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate
Brand Name: Vulcanchem
CAS No.: 73520-99-7
VCID: VC18444445
InChI: InChI=1S/C43H52ClN5O7.C2H2O4/c1-5-20-48(21-6-2)43(54)37(45-41(52)31-10-8-7-9-11-31)17-19-39(50)47-24-22-46(23-25-47)26-27-56-40(51)29-35-30(3)49(38-18-16-34(55-4)28-36(35)38)42(53)32-12-14-33(44)15-13-32;3-1(4)2(5)6/h7-16,18,28,37H,5-6,17,19-27,29H2,1-4H3,(H,45,52);(H,3,4)(H,5,6)
SMILES:
Molecular Formula: C45H54ClN5O11
Molecular Weight: 876.4 g/mol

2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate

CAS No.: 73520-99-7

Cat. No.: VC18444445

Molecular Formula: C45H54ClN5O11

Molecular Weight: 876.4 g/mol

* For research use only. Not for human or veterinary use.

2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate - 73520-99-7

Specification

CAS No. 73520-99-7
Molecular Formula C45H54ClN5O11
Molecular Weight 876.4 g/mol
IUPAC Name 2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate
Standard InChI InChI=1S/C43H52ClN5O7.C2H2O4/c1-5-20-48(21-6-2)43(54)37(45-41(52)31-10-8-7-9-11-31)17-19-39(50)47-24-22-46(23-25-47)26-27-56-40(51)29-35-30(3)49(38-18-16-34(55-4)28-36(35)38)42(53)32-12-14-33(44)15-13-32;3-1(4)2(5)6/h7-16,18,28,37H,5-6,17,19-27,29H2,1-4H3,(H,45,52);(H,3,4)(H,5,6)
Standard InChI Key WXJVPVCYBQVRQM-UHFFFAOYSA-N
Canonical SMILES CCCN(CCC)C(=O)C(CCC(=O)N1CC[NH+](CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5.C(=O)(C(=O)[O-])O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate, reflects its intricate design. Key structural components include:

  • A piperazinium core substituted with a benzamido-dipropylaminopentanoyl moiety.

  • An ethyl acetate linker connected to a 1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl group.

  • A 2-hydroxy-2-oxoacetate counterion balancing the piperazinium’s positive charge.

The canonical SMILES string (CCCN(CCC)C(=O)C(CCC(=O)N1CC[NH+](CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5.C(=O)(C(=O)[O-])O) provides a roadmap for its atomic connectivity.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number73520-99-7
Molecular FormulaC<sub>45</sub>H<sub>54</sub>ClN<sub>5</sub>O<sub>11</sub>
Molecular Weight876.4 g/mol
IUPAC NameSee Section 1.1
Standard InChIInChI=1S/C43H52ClN5O7...
Standard InChIKeyWXJVPVCYBQVRQM-UHFFFAOYSA-N

Synthesis and Manufacturing

Reaction Pathway

The synthesis of this compound proceeds through a sequence of amide couplings, alkylations, and esterifications. Critical steps include:

  • Formation of the piperazinium intermediate: Reaction of piperazine with 4-benzamido-5-(dipropylamino)-5-oxopentanoic acid under acidic conditions to generate the cationic core.

  • Indole-acetate synthesis: Coupling of 1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid with ethyl bromide derivatives to form the ester linkage.

  • Counterion incorporation: Neutralization with 2-hydroxy-2-oxoacetic acid to yield the final salt form.

Purification and Yield Optimization

Purification relies on column chromatography (silica gel, eluent: chloroform/methanol) and recrystallization from ethanol-water mixtures. Reported yields range from 15–20% due to the complexity of isolating intermediates.

Analytical Characterization

Spectroscopic Validation

  • <sup>1</sup>H NMR: Peaks at δ 7.8–8.1 ppm confirm aromatic protons from the benzamido and chlorobenzoyl groups. The piperazinium methylenes resonate at δ 3.2–3.6 ppm.

  • <sup>13</sup>C NMR: Carbonyl signals at δ 170–175 ppm verify the presence of amide and ester functionalities.

TechniqueKey Findings
Mass Spectrometry[M+H]<sup>+</sup> at m/z 877.4
HPLC95% purity, Rt = 12.3 min
Elemental AnalysisC: 61.2%, H: 6.2%, N: 7.9% (theoretical)

Future Research Directions

Structural Optimization

  • Side chain modifications: Replacing dipropylamino with bulkier groups may enhance target selectivity.

  • Prodrug development: Ester-to-carboxylic acid conversion could improve solubility.

In Vivo Efficacy Studies

Rodent models of inflammation (e.g., carrageenan-induced paw edema) are proposed to evaluate therapeutic potential.

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